(Z)-rac-Luliconazole
CAS No.: 101529-76-4
Cat. No.: VC0194212
Molecular Formula: C14H9Cl2N3S2
Molecular Weight: 354.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101529-76-4 |
---|---|
Molecular Formula | C14H9Cl2N3S2 |
Molecular Weight | 354.3 g/mol |
IUPAC Name | (2Z)-2-[4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile |
Standard InChI | InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12- |
Standard InChI Key | YTAOBBFIOAEMLL-OWBHPGMISA-N |
Isomeric SMILES | C1C(S/C(=C(/C#N)\N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES | C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Properties and Structure
Molecular Characteristics
(Z)-rac-Luliconazole is identified by several key molecular characteristics that define its identity and behavior:
Property | Value/Description |
---|---|
Chemical Formula | C₁₄H₉Cl₂N₃S₂ |
Molecular Weight | 354.3 g/mol |
CAS Number | 101529-76-4 |
IUPAC Name | (2Z)-2-[4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile |
PubChem CID | 13605986 |
InChIKey | YTAOBBFIOAEMLL-OWBHPGMISA-N |
The compound features a 2,4-dichlorophenyl group attached to a 1,3-dithiolane ring, which is connected to an imidazole moiety through a carbon chain containing a nitrile group . This structural arrangement provides the molecule with its characteristic antifungal properties and influences its interactions with target enzymes in fungal cells.
Isomerism in Luliconazole
A critical aspect of (Z)-rac-Luliconazole is its geometric isomerism. The compound can exist in both Z and E configurations, with the Z-isomer having the substituents on the same side of the double bond. The racemic nature of (Z)-rac-Luliconazole refers to it containing equal proportions of both (R) and (S) enantiomers .
The structural differences between the Z and E isomers affect molecular shape, dipole moment, and potentially binding affinity to target sites. Research indicates that while pharmaceutical formulations often utilize specific isomers for optimal efficacy, both forms demonstrate antifungal activity with potentially different potency profiles .
Synthesis Methods
Chemoenzymatic Synthesis
One of the most significant developments in the production of luliconazole has been the implementation of chemoenzymatic synthesis pathways. This approach combines chemical reactions with enzymatic transformations to achieve high stereoselectivity.
A groundbreaking method involves the preparation of enantiomerically pure β-halohydrin intermediates. Specifically, (1S)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanol serves as a key chiral building block in the synthesis route to luliconazole . The synthesis pathway involves multiple steps including:
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Kinetic resolution of racemic acetate precursors
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Transformation of the resulting chiral β-halohydrin
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Incorporation of the imidazole moiety
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Formation of the dithiolane ring system
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Final conversion to the desired geometric isomer
This sophisticated synthetic route demonstrates the application of modern biocatalytic approaches to producing complex pharmaceutical compounds with high stereochemical purity .
Role of Lipases in Synthesis
The enzymatic component of the chemoenzymatic synthesis relies heavily on lipases, particularly those from Thermomyces lanuginosus (TLL) and Novozym 435®. These biocatalysts facilitate the kinetic resolution of racemic intermediates with remarkable selectivity.
Comparative studies of these lipases have revealed that Novozym 435® offers significant advantages in the synthesis process:
Parameter | Novozym 435® | TLL |
---|---|---|
Enzyme:Substrate Ratio | 0.5:1 | 1.5:1 |
Reaction Time | 15 minutes | Longer |
Enantiomeric Excess | >99% | High but variable |
Reusability | Up to 5 cycles | Lower recyclability |
Conversion | 50% | Variable |
The superior performance of Novozym 435® allows for an efficient synthetic route yielding luliconazole (E-isomer) with 43% yield and >99% enantiomeric excess. The final steps involve the reaction of the nitrile-functionalized imidazole with carbon disulfide in the presence of KOH as a base, resulting in a mixture of E and Z isomers that can be separated to obtain the desired product .
Pharmacological Applications
Antifungal Activity
(Z)-rac-Luliconazole, like other luliconazole forms, exerts its antifungal effects through inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes. This mechanism disrupts membrane integrity and cellular function in pathogenic fungi, ultimately leading to fungal cell death.
The compound demonstrates significant activity against dermatophytes, particularly Trichophyton rubrum and Epidermophyton floccosum. These organisms are common causative agents of superficial fungal infections including tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm) .
Clinical Formulations
The primary pharmaceutical formulation of luliconazole is a 1% topical cream, marketed under the brand name LUZU®. This formulation has received FDA approval for the treatment of interdigital tinea pedis, tinea cruris, and tinea corporis in patients 18 years of age and older .
While most clinical applications utilize specific isomers of luliconazole, understanding the properties of all isomeric forms, including (Z)-rac-Luliconazole, contributes to comprehensive pharmaceutical development and potential optimization of therapeutic applications .
Clinical Studies and Research Findings
Comparative Studies
A significant randomized, open-label, two-arm parallel assignment intervention trial conducted between November 2022 and May 2023 evaluated the efficacy of topical 1% luliconazole versus bland emollient as an adjuvant to systemic itraconazole therapy in managing dermatophytosis. This study involved 135 patients divided into two cohorts:
Cohort | Treatment Regimen | Number of Patients |
---|---|---|
I | Topical bland emollient + oral itraconazole 200 mg/day + levocetirizine 5 mg BID | 67 |
II | Topical luliconazole + oral itraconazole 200 mg/day + levocetirizine 5 mg BID | 68 |
The study found comparable efficacy between the two approaches, with cure rates at 6 weeks reaching 74.62% for Cohort I and 82.35% for Cohort II (p = 0.46). During the 4-week follow-up period, clinical relapses were observed in 32% of patients in Cohort I and 21.43% of patients in Cohort II (p = 0.18) .
A notable finding was that the luliconazole cohort demonstrated significantly higher medical costs, raising questions about cost-effectiveness despite the marginally higher (though statistically non-significant) cure rate .
Efficacy Data
The FDA approval of luliconazole was based on three randomized, double-blind, phase III, placebo-controlled trials. Two studies evaluated luliconazole in the treatment of tinea pedis, and one in tinea cruris. The compound demonstrated significant clinical efficacy compared to placebo:
Condition | Complete Clearance with Luliconazole | Complete Clearance with Placebo |
---|---|---|
Tinea Pedis (Study 1) | 26% | 2% |
Tinea Pedis (Study 2) | 14% | 3% |
Complete clearance was defined as both clinical cure (absence of erythema, scaling, and pruritus) and mycological cure (negative KOH examination and fungal culture) .
These findings substantiate the clinical utility of luliconazole formulations in treating superficial fungal infections, with effectiveness rates significantly exceeding those of placebo treatments .
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